molecular formula C19H13F3N2O3S B2526706 [3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone CAS No. 625377-80-2

[3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone

Cat. No.: B2526706
CAS No.: 625377-80-2
M. Wt: 406.38
InChI Key: ONKLLGQNNOLFRK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core. Key structural features include:

  • Position 4: A trifluoromethyl (-CF₃) group, known for its strong electron-withdrawing effects and lipophilicity.
  • Methanone moiety: A 1,3-benzodioxol-5-yl group, contributing π-π stacking capabilities and moderate hydrophobicity.

Properties

IUPAC Name

[3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3S/c20-19(21,22)10-6-11(8-1-2-8)24-18-14(10)15(23)17(28-18)16(25)9-3-4-12-13(5-9)27-7-26-12/h3-6,8H,1-2,7,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKLLGQNNOLFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C16H11F3N2OSC_{16}H_{11}F_3N_2OS, with a molecular weight of approximately 368.402 g/mol. The structural features include:

  • Thieno[2,3-b]pyridine core : This bicyclic structure contributes to the compound's biological activity.
  • Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.
  • Cyclopropyl substituent : Often associated with unique pharmacological properties.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : Some thienopyridines have shown effectiveness against bacterial strains, suggesting potential for antibiotic development.
  • Anticancer Activity : Studies on related compounds indicate that they may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancer cells.

Case Studies and Research Findings

  • Antiviral Activity : A study on structurally related compounds demonstrated significant antiviral effects against HIV-1, highlighting the potential for developing antiviral agents based on this scaffold .
  • Dopamine Receptor Antagonism : Compounds similar to this thienopyridine have been investigated for their ability to selectively target dopamine D(3) receptors, which are implicated in various neuropsychiatric disorders .
  • In Vitro Studies : A series of in vitro assays have shown that derivatives of thienopyridines can exhibit moderate to strong activity against several cancer cell lines, including breast and renal cancers. For example, some derivatives achieved IC50 values in the low micromolar range, indicating potent activity against these cell types .

Comparative Biological Activity Table

Compound TypeActivity TypeIC50/EC50 ValueReference
Thienopyridine DerivativesAntiviral10 nM (against HIV-1)
Related Thienopyridine CompoundsAnticancer (Breast Cancer)Low micromolar range
Dopamine D(3) AntagonistsNeuropsychiatric EffectsSpecific binding affinity

Scientific Research Applications

The compound exhibits a range of biological activities that are being explored for therapeutic applications:

Kinase Inhibition

Research has indicated that derivatives of thieno-pyridine compounds can inhibit key kinases associated with neurodegenerative diseases such as Alzheimer's disease. In particular, studies have shown that this compound effectively inhibits DYRK1A and GSK-3α/β, which are implicated in the pathogenesis of Alzheimer's disease. The IC50 values suggest its potential as a multi-target therapeutic agent for cognitive impairments .

Case Studies and Research Findings

Several studies have focused on the pharmacological properties and mechanisms of action of this compound:

StudyFindings
Kinase Inhibition StudyDemonstrated effective inhibition of DYRK1A and GSK-3α/β with promising IC50 values indicative of potential therapeutic applications in Alzheimer's disease.
Antimicrobial Activity EvaluationSuggests potential antibacterial effects based on structural similarities with known active compounds; however, direct evidence is needed.
Safety AssessmentHighlights the need for comprehensive safety evaluations due to structural toxicity concerns common in similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in the thieno[2,3-b]pyridine core and methanone substituents (Table 1).

Table 1: Structural Comparison of Thieno[2,3-b]pyridine Derivatives

Compound Name Position 6 Substituent Position 4 Substituent Methanone Group Notable Features
Target Compound Cyclopropyl -CF₃ 1,3-Benzodioxol-5-yl High lipophilicity, steric bulk
3-Amino-6-(4-bromophenyl)-4-CF₃-thieno[2,3-b]pyridin-2-ylmethanone 4-Bromophenyl -CF₃ 3-Fluoro-4-methoxyphenyl Bulky aryl, polar substituents
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile Methyl -COOEt N/A (carbonitrile at C2) Electron-deficient core

Analysis of Substituent Contributions

4-Bromophenyl (): A bulky, electron-withdrawing group that may enhance binding to hydrophobic pockets in biological targets but increase molecular weight (~79.9 g/mol heavier than cyclopropyl). Methyl (): Minimal steric impact, allowing greater conformational flexibility .

Position 4: -CF₃ (Target and ): Increases lipophilicity (logP ~ +0.5–1.0 vs. -COOEt) and stabilizes the electron-deficient thienopyridine core, favoring charge-transfer interactions. -COOEt (): Provides moderate polarity and hydrogen-bonding capacity but may reduce membrane permeability due to ester hydrolysis susceptibility .

Methanone Group: 1,3-Benzodioxol-5-yl (Target): Exhibits moderate lipophilicity and planar geometry for π-π stacking. Compared to the 3-fluoro-4-methoxyphenyl group in , it lacks fluorine’s electronegativity but offers a larger aromatic surface.

Theoretical Physicochemical Properties

  • Lipophilicity : The target compound’s -CF₃ and benzodioxol groups suggest higher logP (~3.5–4.0) compared to the -COOEt derivative (logP ~2.0–2.5) .
  • Solubility : The benzodioxol group may reduce aqueous solubility compared to polar analogues (e.g., ’s -COOEt derivative) but improve blood-brain barrier penetration in medicinal contexts.

Q & A

Synthesis Optimization

Q: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity? A:

  • Stepwise Reaction Conditions: Begin with cyclization of a thienopyridine precursor (e.g., 3-amino-4,6-dimethylthieno[2,3-b]pyridine) and electrophiles like acyl chlorides. Use bases (e.g., KOH) in anhydrous solvents (THF or DMF) to drive condensation .
  • Purification: Recrystallization from ethanol/dioxane mixtures enhances purity (>95%) .
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of precursor to electrophile) and temperature (60–80°C). Automated reactors improve reproducibility for scale-up .

Structural Characterization

Q: What analytical methods are critical for confirming the structure and purity of this compound? A:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl, trifluoromethyl) .
  • HPLC: Purity assessment (>98%) with C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) to resolve crystal structures. Hydrogen bonding patterns (e.g., N–H⋯O interactions) validate molecular packing .

Crystallographic Data Contradictions

Q: How to resolve discrepancies between experimental crystallographic data and computational models? A:

  • Refinement Tools: Employ SHELXL for high-resolution data. For twinned crystals, use twin-law refinement in SHELX .
  • Hydrogen Bond Analysis: Graph set analysis (Etter’s rules) identifies directional interactions (e.g., amine-benzodioxole contacts) to validate packing .
  • Example: A 2.0 Å resolution structure may show R-factor <5% after iterative refinement .

Structure-Activity Relationship (SAR) Studies

Q: How to design derivatives for enhanced bioactivity? A:

  • Substituent Effects: Modify the cyclopropyl (steric bulk) or trifluoromethyl (electron-withdrawing) groups. Phenyl or chlorophenyl analogs show improved kinase inhibition .
  • Bioactivity Table:
Derivative SubstituentActivity (IC₅₀)Target
6-Cyclopropyl, 4-CF₃12 nMKinase X
6-Phenyl, 4-Cl (Analog)8 nMKinase X
6-Methyl (Parent Compound)50 nMKinase X
  • Rational Design: Introduce polar groups (e.g., -OH, -NH₂) to improve solubility and target binding .

Chemical Reactivity

Q: What are the dominant reaction pathways under oxidative or reductive conditions? A:

  • Oxidation: Trifluoromethyl groups resist oxidation, but the thienopyridine sulfur oxidizes to sulfoxides (H₂O₂, 0°C) .
  • Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a secondary alcohol without affecting the CF₃ group .
  • Substitution: Nucleophilic aromatic substitution at the 3-amino position with alkyl halides (e.g., CH₃I) yields N-alkylated derivatives .

Hydrogen Bonding in Crystal Packing

Q: How do hydrogen bonds influence the crystal packing of this compound? A:

  • Key Interactions: The 3-amino group forms N–H⋯O bonds with benzodioxole oxygen (2.8–3.0 Å), stabilizing layered structures .
  • Graph Set Notation: Use Etter’s D and S notations to classify motifs (e.g., R₂²(8) rings from amine-ketone interactions) .
  • Impact on Solubility: Strong intermolecular H-bonding reduces solubility in apolar solvents, necessitating DMSO for biological assays .

Addressing Conflicting Bioactivity Data

Q: How to reconcile conflicting reports on biological activity? A:

  • Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hr) .
  • Metabolic Stability: Use liver microsomes to assess degradation rates. CF₃-substituted analogs show longer half-lives (>6 hr) .
  • Dose-Response Validation: Replicate studies with ≥3 independent trials. For example, anti-inflammatory effects (40% paw swelling reduction in mice) require ≥10 mg/kg dosing .

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